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Introduction

Achromobactin is a siderophore produced by various bacteria to scavenge ferric iron (Fe3*)
from the environment. Siderophores are high-affinity iron-chelating compounds that play a
crucial role in microbial survival and virulence, making them potential targets for novel
therapeutic strategies. The Chrome Azurol S (CAS) assay is a universal, colorimetric, and rapid
method for detecting and quantifying siderophore production, independent of their specific
chemical structure.[1][2] This application note provides a detailed protocol for the detection and
guantification of Achromobactin using the CAS assay.

Principle of the CAS Assay

The CAS assay operates on the principle of iron competition.[3] The assay reagent is a ternary
complex formed between the dye Chrome Azurol S, ferric iron (Fe3*), and a cationic detergent
such as hexadecyltrimethylammonium bromide (HDTMA).[4][5] This complex is intensely blue.
When a sample containing a siderophore like Achromobactin is introduced, the siderophore—
possessing a higher affinity for iron—sequesters the Fe3* from the dye complex.[3] This action
releases the free CAS dye, resulting in a visible color change from blue to orange or yellow.[1]
[4] This change can be observed qualitatively as a halo on an agar plate or measured
spectrophotometrically for quantitative analysis.[1][2]
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CAS Assay Principle
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Caption: The competitive binding of iron by Achromobactin releases the CAS dye, causing a
color change.

Experimental Protocols

It is critical to use high-purity water and acid-washed glassware (e.g., soaked in 6M HCI) to
eliminate trace iron contamination, which can interfere with the assay.[4][6][7]

Preparation of Reagents

Table 1: Composition of CAS Blue Dye Solution
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Component Stock Solution Mixing Instructions
) 0.06 g Chrome Azurol S in 50
Solution 1 -
mL ddH20
_ 0.0027 g FeCl3-6H20 in 10 mL
Solution 2 -
of 10 mM HCI
0.073 g HDTMA in 40 mL
Solution 3 -
ddH20
Slowly add Solution 2 to
Solution 1, then slowly add this
mixture to Solution 3 with
Final Blue Dye N/A constant stirring. The resulting

solution should be dark blue.
Autoclave and store in a dark
bottle.[3][4][8]

Table 2: Components for CAS Agar Medium
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Component Amount Notes

Prepare 5x stock (15 g
Minimal Media 9 (MM9) Salts 100 mL KH2POa4, 25 g NaCl, 50 g
NHa4Cl in 500 mL ddH20).[4]

Dissolve in 750 mL ddH=20.

The pH must be adjusted to
PIPES Buffer 32.24 ¢ ~6.0 for PIPES to dissolve,

then adjust the final pH to 6.8.

[4]

Add to the PIPES buffer

Bacto Agar 15¢ ]
solution.
Iron must be removed by
) ] extraction with 3% 8-
Casamino Acids (10%) 30 mL o
hydroxyquinoline in chloroform.
Filter sterilize.[4]
Autoclave or filter sterilize
Glucose (20%) 10 mL
separately.[4]
) Prepare as described in Table
CAS Blue Dye Solution 100 mL

1.

Protocol 1: Qualitative/Semi-Quantitative CAS Agar Plate
Assay

This method is used for the visual detection of siderophore production by observing a color
change (halo) around a microbial colony.

Methodology:

o Prepare CAS Agar: Prepare the PIPES/agar mixture (Table 2) and autoclave. Cool to 50°C in
a water bath.[4]

o Add Supplements: Aseptically add the sterile Casamino acids, glucose, and the prepared
CAS Blue Dye Solution to the cooled agar. Mix gently but thoroughly to avoid bubbles.[4][7]
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The final ratio should be 1 part Blue Dye to 9 parts agar medium.[3]

o Pour Plates: Pour the CAS agar into sterile petri dishes and allow them to solidify.

 Inoculation: Spot-inoculate 10 uL of bacterial culture (e.g., grown in iron-limited broth) onto
the center of the CAS agar plates.[6][7]

 Incubation: Incubate the plates at the optimal growth temperature (e.g., 28-37°C) for 24-72
hours.[3][7]

o Observation: Siderophore production is indicated by the formation of an orange, yellow, or
purple halo around the colony against the blue background of the agar.[8][9]

o Semi-Quantification: The Siderophore Production Index (SPI) can be calculated by
measuring the diameter of the halo and the colony.[6]

o SPI = (Halo Diameter - Colony Diameter) / Colony Diameter

Overlay CAS (O-CAS) Assay Modification: Some bacteria may be inhibited by the HDTMA in
the CAS agar.[4] The O-CAS method avoids this by first growing the microorganism on its
optimal medium, then overlaying it with a soft CAS agar.[4][9][10]

Protocol 2: Quantitative Liquid CAS Assay

This protocol allows for the spectrophotometric quantification of siderophores in liquid culture
supernatants.

Methodology:

o Culture Preparation: Grow the bacterial strain in a suitable iron-limited liquid medium to
induce Achromobactin production.

o Sample Collection: Centrifuge the culture at high speed (e.g., 11,000 x g for 15 min) to pellet
the cells.[11] Collect the cell-free supernatant for analysis.

e Assay Reaction:
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o In a microplate well or cuvette, mix 100 puL of the cell-free supernatant with 100 pL of the
CAS Blue Dye Solution (prepared as in Table 1).[3]

o Prepare a reference sample (Ar) by mixing 100 pL of sterile, uninoculated growth medium
with 100 uL of the CAS Blue Dye Solution.[3]

Incubation: Incubate the mixture at room temperature for a period ranging from 20 minutes to
a few hours to allow the color change to stabilize.[3]

Spectrophotometry: Measure the absorbance of the sample (As) and the reference (Ar) at
630 nm.[3][12][13]

Calculation: The quantity of siderophore is calculated as a percentage of siderophore units
relative to the uninoculated control.

o % Siderophore Units = [ (Ar - As) / Ar] x 100
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Plate Assay Workflow Liquid Assay Workflow
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Caption: Experimental workflows for qualitative (plate) and quantitative (liquid) CAS assays.

Data Presentation and Interpretation

Quantitative results from the liquid CAS assay provide a robust measure of siderophore
production. The data can be presented to compare production across different strains, growth

conditions, or time points.
Table 3: Representative Quantitative Data for Siderophore Production

(Note: These values are illustrative. Actual results will vary based on the bacterial strain,
specific culture conditions, and incubation time.)
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% Siderophore

Bacterial Strain Carbon Source Incubation Time (h) .
Units (at Ae3o)

Pseudomonas

] Glucose (5 mM) 48 65.2+45
chlororaphis
Pseudomonas ]

) Succinate (5 mM) 48 789+5.1
chlororaphis
Nocardioides simplex Glucose (5 mM) 72 55.4 +3.8
Negative Control (e.qg.,

Glucose (5 mM) 48 <5.0

non-producer)

Data adapted from optimization studies on various siderophore-producing bacteria.[14]

Key Considerations and Troubleshooting

e pH Sensitivity: The color of the CAS-Fe complex is pH-dependent. Ensure the pH of the final
medium is correctly adjusted (typically to 6.8) to avoid false results.[4]

¢ Iron Contamination: The assay is highly sensitive to trace iron. All glassware must be
meticulously cleaned, and high-purity reagents should be used.[6][7]

 HDTMA Toxicity: HDTMA can be toxic to some microorganisms, particularly Gram-positive
bacteria and fungi.[4] If growth is inhibited, the O-CAS assay is a recommended alternative.

[4119]

» Controls: Always include a positive control (a known siderophore producer) and a negative
control (a non-producing strain or sterile medium) to validate the assay's performance.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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